Product packaging for Cobalt--molybdenum (1/3)(Cat. No.:CAS No. 516448-46-7)

Cobalt--molybdenum (1/3)

Cat. No.: B12584837
CAS No.: 516448-46-7
M. Wt: 346.8 g/mol
InChI Key: IMBUEXKIMSHAKH-UHFFFAOYSA-N
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Description

Historical Context of Cobalt-Molybdenum Intermetallic and Composite Research

The scientific journey of Co-Mo systems began with early metallurgical studies. A significant milestone was the development of maraging steels in the late 1950s, where it was discovered that adding cobalt and molybdenum to iron-nickel alloys led to the precipitation of intermetallic compounds that dramatically increased the steel's strength and toughness. wikipedia.org This discovery highlighted the powerful synergistic effects between the two metals.

In the realm of catalysis, Co-Mo preparations have a long-standing history, particularly their use in industrial hydrodesulfurization processes. candcs.de Early research focused on understanding the fundamental structural and physical properties of these materials, which were often synthesized using conventional solid-state methods requiring high temperatures. nih.gov Over the years, the focus has shifted from bulk materials to nanostructured forms, as researchers recognized that properties could be dramatically enhanced by controlling the size, shape, and composition at the nanoscale. This has led to the development of more sophisticated synthesis techniques to create materials with higher surface areas and more active catalytic sites. nih.govacs.org

Methodological Approaches in Investigating Cobalt-Molybdenum (1/3) Systems

A diverse array of sophisticated methods is employed to synthesize and characterize Co-Mo (1/3) systems, enabling researchers to tailor their properties for specific applications.

Synthesis Methodologies:

Hydrothermal Synthesis: This method uses water at high temperatures and pressures to crystallize desired compounds. It is widely used to create complex nanostructures like the flower-like Co-Mo-O microspheres used in oxidative desulfurization and cobalt molybdenum telluride (CMT) for electrocatalysis. mdpi.commdpi.com

Electrodeposition: An effective technique for creating thin films and coatings, electrodeposition involves depositing the material onto a conductive substrate from a chemical bath. It is used to produce Co-Mo alloy coatings with desirable hardness and corrosion resistance. researchgate.netresearchgate.net

Ammonolysis and Carburization: These gas-solid reactions are used to create specific compounds like nitrides and carbides. For example, cobalt molybdenum nitride (Co₃Mo₃N) is prepared by heating a cobalt molybdate (B1676688) precursor in a stream of ammonia (B1221849) (ammonolysis). acs.orgacs.org

Metal-Organic Framework (MOF) Templating: This advanced technique uses highly porous MOFs as sacrificial templates to create complex, hollow nanostructures. For instance, CoMoP double-shelled nanoboxes for supercapacitors have been fabricated using this strategy. acs.org

Microwave-Assisted Synthesis: A relatively new approach that uses microwave radiation to rapidly heat reactants, leading to faster synthesis times and often unique material morphologies. rsc.org

Characterization Techniques:

X-Ray Diffraction (XRD): Essential for determining the crystalline structure and phase composition of the synthesized materials. researchgate.netmdpi.com

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the material's surface morphology, particle size, and microstructure. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the chemical oxidation states of cobalt and molybdenum on the material's surface. mdpi.commdpi.com

Electrochemical Analysis: Techniques such as Linear Sweep Voltammetry (LSV), Tafel plots, and Electrochemical Impedance Spectroscopy (EIS) are used to evaluate the performance of Co-Mo materials as electrocatalysts for reactions like HER and OER. mdpi.comaip.org

Density Functional Theory (DFT): A computational modeling method used to investigate the electronic structure and reaction mechanisms at the atomic level, providing theoretical insights that guide the design of new catalysts. acs.orgaip.org

Table 1: Key Cobalt-Molybdenum Compounds and Their Applications

This table summarizes various Co-Mo compounds and their primary areas of application in advanced materials science.

Compound/SystemCommon AbbreviationKey Research Application(s)
Cobalt Molybdenum Sulfide (B99878)Co-Mo-SHydrodesulfurization (HDS), Catalytic C-S bond formation candcs.denih.gov
Cobalt Molybdenum NitrideCo-Mo-NAmmonia Synthesis, Electrocatalysis rsc.orgacs.orgresearchgate.net
Cobalt Molybdenum CarbideCo-Mo-CAmmonia Synthesis, Hydrodesulfurization acs.orgresearchgate.net
Cobalt Molybdenum PhosphideCoMoPSupercapacitors, Electrocatalysis (HER/OER) acs.org
Cobalt Molybdenum OxideCo-Mo-OElectrocatalysis (HER/OER), Oxidative Desulfurization aip.orgmdpi.com
Cobalt Molybdenum TellurideCoMoTeElectrocatalysis (HER/OER/ORR) mdpi.comresearchgate.net
Cobalt Molybdenum AlloysCo-MoWear-Resistant Coatings, Magnetic Materials, Electrocatalysis acs.orgresearchgate.netresearchgate.net

Table 2: Common Synthesis and Characterization Methods for Co-Mo Systems

This interactive table outlines the principal techniques used to create and analyze cobalt-molybdenum materials.

MethodTypePurpose
Hydrothermal SynthesisSynthesisCreates crystalline materials and complex nanostructures from high-temperature aqueous solutions. mdpi.commdpi.com
ElectrodepositionSynthesisForms thin films and coatings on conductive surfaces. researchgate.netresearchgate.net
AmmonolysisSynthesisReacts a precursor with ammonia gas, typically to form nitrides. acs.org
MOF TemplatingSynthesisUses Metal-Organic Frameworks to create precisely controlled hollow nanostructures. acs.org
X-Ray Diffraction (XRD)CharacterizationIdentifies the crystal phase and structure of the material. researchgate.netmdpi.com
Electron Microscopy (SEM/TEM)CharacterizationVisualizes the morphology, size, and structure of the material at the micro and nano-scale. researchgate.net
X-Ray Photoelectron Spectroscopy (XPS)CharacterizationAnalyzes the surface elemental composition and chemical (oxidation) states. mdpi.commdpi.com
Density Functional Theory (DFT)CharacterizationProvides theoretical calculations of electronic structure and reaction pathways. acs.orgaip.org

Scope and Objectives of Current Academic Research on Cobalt-Molybdenum (1/3)

Current research on Co-Mo (1/3) systems is driven by a clear set of objectives aimed at addressing global challenges in energy, environment, and technology. The overarching goal is to leverage the unique properties of these materials to develop sustainable and high-performance solutions.

Key objectives include:

Developing High-Performance, Low-Cost Catalysts: A primary driver is the replacement of expensive and scarce precious metals (like platinum, iridium, and ruthenium) in catalysis. mdpi.comacs.org Research focuses on designing Co-Mo based electrocatalysts that exhibit comparable or superior activity and stability for green hydrogen production (water splitting) and fuel cells. nih.govmdpi.com

Enhancing Energy Efficiency in Industrial Processes: Researchers are striving to create new Co-Mo catalysts for ammonia synthesis and hydrodesulfurization that operate under less extreme temperatures and pressures. rsc.orgresearchgate.net This would lead to significant energy savings and a reduced carbon footprint for these essential chemical industries.

Unraveling Structure-Function Relationships: Fundamental studies aim to build a deeper understanding of how the atomic arrangement, electronic structure, and surface composition of Co-Mo compounds relate to their catalytic or electrochemical performance. rsc.orgresearchgate.net This knowledge is critical for the predictive design of next-generation materials.

Exploring New Applications: Scientists are continuously exploring novel applications for Co-Mo systems, including advanced energy storage devices like supercapacitors, improved magnetic materials for data recording, and new catalysts for fine chemical synthesis. acs.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoMo3 B12584837 Cobalt--molybdenum (1/3) CAS No. 516448-46-7

Properties

CAS No.

516448-46-7

Molecular Formula

CoMo3

Molecular Weight

346.8 g/mol

IUPAC Name

cobalt;molybdenum

InChI

InChI=1S/Co.3Mo

InChI Key

IMBUEXKIMSHAKH-UHFFFAOYSA-N

Canonical SMILES

[Co].[Mo].[Mo].[Mo]

Origin of Product

United States

Advanced Synthesis Methodologies for Cobalt Molybdenum 1/3 Compounds

Controlled Precipitation and Sol-Gel Routes for Cobalt-Molybdenum (1/3) Nanomaterials

Controlled precipitation and sol-gel synthesis are versatile wet-chemical methods for producing Co-Mo nanomaterials with tailored properties.

Controlled Precipitation involves the careful manipulation of reaction parameters such as pH, temperature, and reactant concentrations to induce the formation of a solid Co-Mo precursor from a solution. The pH of the solution has a substantial effect on the co-precipitation of cobalt and molybdate (B1676688) ions. researchgate.net For instance, increasing the pH to 4 can initiate the co-precipitation, with the initial precipitate often being a cobalt molybdate oxide hydrate (B1144303). researchgate.net As the pH is further increased to around 5, most of the molybdenum precipitates. researchgate.net However, at a pH of 7 or higher, molybdenum can redissolve. researchgate.net The reaction temperature also plays a crucial role, with higher temperatures generally increasing the precipitation rates of both cobalt and molybdenum. researchgate.net This method allows for the synthesis of various phases, including cobalt molybdate oxide hydrate and sodium cobalt molybdenum oxide, depending on the specific conditions. researchgate.net

Sol-Gel Synthesis offers another route to finely dispersed Co-Mo nanoparticles. This method typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a three-dimensional solid network). For example, cobalt molybdate (CoMoO₄) nanoparticles can be synthesized using cobalt nitrate (B79036) and ammonium (B1175870) molybdate as precursors in the presence of a chelating agent like citric acid and a structuring agent like ethyl cellulose. nih.gov This process yields a pure single-phase crystalline CoMoO₄ with a monoclinic structure. nih.gov One-pot sol-gel methods have also been developed for preparing titania-based Co-Mo catalysts, where titanium peroxo complexes are used as the titanium precursor. researchgate.net

Table 1: Comparison of Controlled Precipitation and Sol-Gel Synthesis for Co-Mo (1/3) Nanomaterials
FeatureControlled PrecipitationSol-Gel Synthesis
Precursors Simple metal salts (e.g., nitrates, chlorides) researchgate.netMetal salts, alkoxides nih.gov
Key Parameters pH, temperature, concentration researchgate.netpH, temperature, solvent, catalyst, aging time mdpi.com
Typical Products Crystalline precipitates, hydroxides, oxides researchgate.netAmorphous or crystalline nanoparticles, thin films nih.gov
Advantages Simple, scalable, low costHigh purity, homogeneity, control over particle size
Disadvantages Less control over particle size and morphologyLonger processing times, more expensive precursors

Hydrothermal and Solvothermal Synthesis of Cobalt-Molybdenum (1/3) Structures

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of desired Co-Mo structures. These techniques are particularly effective for producing well-defined morphologies and complex architectures.

Hydrothermal Synthesis is a widely employed technique for preparing a variety of Co-Mo compounds. For instance, flower-like cobalt-molybdenum mixed-oxide microspheres can be synthesized via a hydrothermal process using cobalt chloride and ammonium heptamolybdate as precursors, followed by a calcination step. mdpi.com This method can produce hierarchical architectures assembled from ultrathin mesoporous nanosheets. mdpi.com The reaction temperature and duration are critical parameters; for example, a reaction at 110°C for 15 hours has been used to produce Co-Mo bimetallic oxides. mdpi.com Another example is the synthesis of sulfur-doped cobalt molybdenum oxide with a hydrangea-like structure in a one-step hydrothermal process. rsc.org This method involves reacting cobalt nitrate, ammonium molybdate, and thiourea (B124793) at elevated temperatures. rsc.org Time-dependent diffusion of ions during hydrothermal synthesis can also influence the crystal and electronic structure of the final bimetallic sulfide (B99878) product. nih.gov

Solvothermal Synthesis is analogous to the hydrothermal method but uses organic solvents instead of water. This allows for a wider range of reaction temperatures and can influence the resulting morphology and composition. For example, cobalt-molybdenum selenide (B1212193) double-shelled hollow nanocages have been synthesized using a solvothermal process involving the reaction of ZIF-67 (a cobalt-based metal-organic framework) with molybdate ions in ethanol (B145695). northumbria.ac.uk This technique allows for the creation of complex, hierarchical structures that may not be achievable through other methods. northumbria.ac.uk

Table 2: Parameters in Hydrothermal/Solvothermal Synthesis of Co-Mo Compounds
ParameterInfluence on ProductExample
Temperature Affects crystallinity, phase, and morphologySynthesis of Co-Mo bimetal oxides at 110°C. mdpi.com
Pressure Influences solubility and reaction ratesAutogenous pressure generated in a sealed autoclave. mdpi.com
Solvent Determines precursor solubility and can act as a templateWater in hydrothermal, mdpi.com ethanol in solvothermal synthesis. northumbria.ac.uk
Precursors Dictates the elemental composition of the final productCobalt chloride and ammonium heptamolybdate. mdpi.com
Additives/Templates Can direct the growth of specific morphologiesUrea and ammonium fluoride (B91410) for hydrangea-like structures. rsc.org

Solid-State Reaction and Mechanochemical Pathways for Cobalt-Molybdenum (1/3) Formation

Solid-state and mechanochemical methods offer solvent-free alternatives for the synthesis of Co-Mo compounds, often leading to the formation of unique phases and microstructures.

Solid-State Reaction involves the direct reaction of solid precursors at high temperatures. This method is typically used for producing bulk crystalline materials. The precursors, usually oxides or salts of cobalt and molybdenum, are intimately mixed and heated to temperatures where diffusion and reaction can occur. While simple in principle, this method can require high temperatures and long reaction times to achieve homogeneity and complete reaction.

Mechanochemical Synthesis utilizes mechanical energy, such as from ball milling, to induce chemical reactions and structural changes in solid reactants. This solvent-free method can lead to the formation of metastable phases and nanocrystalline materials at room temperature. For instance, mechanochemical methods have been used to prepare mixtures of cobalt and molybdenum salts with a controlled Co:Mo molar ratio, which are then converted to cobalt molybdenum nitrides via ammonolysis. iucr.org This approach allows for an intimate mixing of the precursors at the atomic level, facilitating the formation of bimetallic phases at lower temperatures than traditional solid-state reactions. iucr.org Mechanochemical synthesis has also been explored for producing various metal complexes, highlighting its versatility. ajbls.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Cobalt-Molybdenum (1/3) Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for depositing high-quality, uniform thin films of Co-Mo compounds, which is crucial for applications in microelectronics and catalysis.

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors in the gas phase, leading to the deposition of a thin film on a substrate. While versatile, achieving conformal coatings on complex, high-aspect-ratio structures can be challenging with traditional CVD.

Atomic Layer Deposition (ALD) is a subclass of CVD that utilizes sequential, self-limiting surface reactions to deposit films with atomic-level precision. This technique is ideal for creating highly conformal and uniform thin films, even on complex topographies. The development of ALD processes for molybdenum oxides has been a significant step towards depositing Co-Mo ternary oxides. scispace.com ALD of cobalt has also been extensively studied, with various precursors and plasma-enhanced processes being developed to achieve high-quality films. atomiclayerdeposition.comacs.org The ability to precisely control the film thickness and composition at the atomic scale makes ALD a promising method for fabricating advanced Co-Mo catalysts and electronic materials. scispace.com

Template-Assisted Synthesis and Nanostructuring of Cobalt-Molybdenum (1/3) Architectures

Template-assisted synthesis provides a powerful strategy for controlling the morphology and architecture of Co-Mo compounds at the nanoscale. This approach utilizes pre-existing structures, either hard or soft templates, to guide the formation of the desired material.

Hard templates , such as porous alumina (B75360) or silica, can be used to create ordered arrays of nanowires or nanotubes. After the Co-Mo material is formed within the pores of the template, the template is typically removed by chemical etching.

Soft templates , such as surfactants or block copolymers, can self-assemble into various structures (e.g., micelles, liquid crystals) that act as templates for the growing Co-Mo material.

A notable example of templating is the use of metal-organic frameworks (MOFs) as sacrificial templates. For instance, cobalt-based zeolitic imidazolate framework (ZIF-67) nanoboxes have been used to synthesize cobalt-molybdenum-phosphide (CoMoP) double-shelled hollow nanoboxes. acs.org This process involves an ion-exchange reaction at the ZIF-67 surface, followed by etching and phosphorization. acs.org Similarly, ZIF-67 has been employed as a template to create cobalt molybdenum nitride nanosheets for applications in seawater splitting. csic.es The process involves partially exchanging cobalt with molybdenum from ammonium molybdate, which also acts as an etching agent. csic.es This strategy allows for the creation of complex, hierarchical, and porous nanostructures with high surface areas, which are beneficial for catalytic applications. csic.es

Emerging Green Chemistry Approaches for Cobalt-Molybdenum (1/3) Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for nanomaterials, including Co-Mo compounds. These approaches aim to minimize the use of hazardous reagents, reduce energy consumption, and utilize renewable resources.

One such approach is the use of biomass-derived materials as templates or precursors. For example, a greener synthesis of cobalt molybdenum hydroxide (B78521) nanostructures on carbon fabric has been reported, which also involves the use of activated carbon derived from withered cherry flower petals. acs.org This method avoids the use of foreign additives like surface-activating agents. acs.org

Another green strategy involves the use of plant extracts as stabilizing or reducing agents. For instance, an organic template-assisted green synthesis of CoMoO₄ nanomaterials has been demonstrated using an extract from Eucalyptus cognata. nih.govscispace.com The organic compounds from the plant extract help to tailor the surface chemistry and morphology of the resulting nanomaterials. nih.gov These methods not only offer a more sustainable route to Co-Mo compounds but can also lead to unique material properties.

Theoretical and Computational Investigations of Cobalt Molybdenum 1/3

Density Functional Theory (DFT) Studies on Electronic Structure of Cobalt-Molybdenum (1/3)

Density Functional Theory (DFT) is a cornerstone of computational materials science, used to investigate the electronic structure of materials by solving the Schrödinger equation in a simplified, yet accurate, manner. In the context of cobalt-molybdenum systems, DFT studies reveal how the interaction between cobalt and molybdenum atoms dictates the material's electronic properties.

DFT calculations on related systems, such as cobalt intercalated into transition metal dichalcogenides, show a significant charge transfer from the cobalt ions to the host lattice. For instance, in Co1/3NbS2, approximately two electrons are transferred from each Co ion into the layers, causing a shift in the Fermi energy of about 0.5 eV. aps.org This charge transfer fundamentally alters the band structure. Similar effects are observed in Co-doped molybdenum oxides and sulfides, where cobalt doping can narrow the band gap and introduce new electronic states. researchgate.net

The electronic structure is typically visualized through band structure diagrams and the density of states (DOS). For Co-doped MoS2, which can be seen as an analogue, DFT calculations show that the material becomes metallic due to the hybridization between cobalt d orbitals and sulfur p orbitals at the interface. researchgate.net The total and partial density of states (PDOS) analyses help to identify the contribution of individual atomic orbitals. scirp.orgmdpi.com For example, in cobalt molybdenum nitride (Co3Mo3N), the electronic structure is a result of the complex interplay between Co, Mo, and N orbitals, which is critical for its catalytic activity. acs.org

DFT calculations are performed using various software packages like Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO. aps.orgosti.gov These calculations rely on approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. nih.gov

Table 1: Representative DFT Calculation Parameters for Cobalt-Molybdenum Systems

ParameterTypical Value/MethodPurpose
Software VASP, Quantum ESPRESSOSolves DFT equations
Exchange-Correlation Functional GGA (PBE), revPBEApproximates electron interactions acs.orgnih.gov
Plane-Wave Cutoff Energy 400-550 eVDetermines the basis set size for accuracy osti.govaps.org
k-point Mesh e.g., 6x6x8, 12x12x1Samples the Brillouin zone for integration nih.govaps.org
Convergence Criteria 10⁻⁵ - 10⁻⁶ eV (Energy)Sets the precision for calculation termination nih.govaps.org

Ab Initio Calculations for Interatomic Interactions in Cobalt-Molybdenum (1/3) Systems

Ab initio, or first-principles, calculations determine the properties of a system from fundamental quantum mechanics without empirical parameters. These calculations are essential for understanding the nature and strength of interatomic interactions in Co-Mo systems, which govern their structural stability, mechanical properties, and phase behavior.

These studies often compute fundamental energetic quantities like cohesive energy and heat of formation to assess thermodynamic stability. nih.govsemanticscholar.org Cohesive energy represents the energy required to break the material down into isolated neutral atoms, indicating the strength of the atomic bonds. The heat of formation determines the stability of a compound relative to its constituent elements.

First-principles calculations have been employed to study various Co-Mo stoichiometries and crystal structures, such as DO19 and µ phases. nih.govsemanticscholar.org By calculating the total energy for different atomic arrangements, researchers can predict the most stable configurations. The interactions are further elucidated by analyzing the calculated elastic constants (Cij), which provide insight into the material's response to stress and its mechanical stability. nih.govsemanticscholar.org

The computational approach typically involves the projector augmented wave (PAW) method within the DFT framework. osti.govnih.gov These methods allow for an accurate description of the interactions between valence electrons and the ionic cores.

Table 2: Calculated Energetic Properties for Co-Mo Intermetallic Compounds

CompoundCrystal StructureCohesive Energy (eV/atom)Heat of Formation (eV/atom)
Co3Mo DO195.097-0.101
Co7Mo6 µ4.737-0.093

Note: Data adapted from first-principles calculations for binary Co-Mo systems. semanticscholar.org

Molecular Dynamics Simulations of Cobalt-Molybdenum (1/3) Surface Reactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of surface phenomena. This technique is invaluable for studying surface reactions on Co-Mo catalysts, revealing reaction pathways, transition states, and the influence of surface morphology.

While direct MD simulations for the specific "Cobalt-molybdenum (1/3)" stoichiometry are not widely documented, the methodology is applied to similar systems. For example, MD has been used to study the nanoscale effects of thermal treatments on related tungsten carbide-cobalt (WC-Co) composites, analyzing phenomena like cobalt evaporation and surface degradation under stress. mdpi.com These simulations track the trajectories of individual atoms based on interatomic potentials derived from either empirical force fields or ab initio calculations (ab initio MD).

For catalytic reactions, such as those relevant to Co-Mo sulfides, MD can simulate the adsorption of reactant molecules, their diffusion on the surface, and the breaking and forming of chemical bonds. nih.gov For instance, in ammonia (B1221849) synthesis over cobalt molybdenum nitride (Co3Mo3N), DFT studies have identified potential activation sites for N2 and H2. acs.orgguildhe.ac.uk MD simulations could extend this by modeling the dynamic processes of H2 dissociation on Co clusters or the interaction of N2 with Mo clusters at finite temperatures, providing insights into reaction kinetics that complement static DFT calculations. guildhe.ac.uk

Table 3: Phenomena Investigated by MD and Related Computational Methods in Co-Mo Systems

PhenomenonComputational MethodKey Insights
Adsorption of Reactants DFT, MDIdentification of stable adsorption sites and energies (e.g., H2 on Co3Mo3N) guildhe.ac.uk
Surface Diffusion MD, Kinetic Monte CarloCalculation of diffusion barriers and pathways for adsorbates.
Dissociation of Molecules DFT, MDElucidation of bond activation mechanisms and energy barriers. guildhe.ac.uk
Catalyst Restructuring MDSimulation of surface changes under reaction conditions.
Material Degradation MDAnalysis of atomic-scale wear and material loss. mdpi.com

Monte Carlo Simulations for Phase Stability and Defect Chemistry in Cobalt-Molybdenum (1/3)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly useful for studying phenomena governed by statistical mechanics, such as phase stability, ordering, and defect chemistry over large length and time scales.

In the context of Co-Mo systems, MC simulations can be used to predict the equilibrium arrangement of atoms in an alloy at a given temperature. By combining MC with energy calculations from DFT or classical force fields, a technique known as MC simulated annealing can identify low-energy structures and predict cation ordering in complex compounds. researchgate.net This is crucial for understanding the phase diagram of the Co-Mo system and identifying stable stoichiometries.

MC methods are also powerful for investigating defect chemistry. They can model the distribution and concentration of point defects, such as vacancies or substitutional atoms, which significantly influence a material's catalytic and electronic properties. For example, simulations can determine the most likely sites for cobalt atoms in a molybdenum sulfide (B99878) lattice or the equilibrium concentration of sulfur vacancies at a given temperature and pressure. acs.org Kinetic Monte Carlo (kMC) models can simulate the time evolution of a system, such as the growth of thin films or the diffusion of defects, by modeling the rates of different atomic processes. nih.gov

Table 4: Applications of Monte Carlo Simulations in Co-Mo and Related Systems

ApplicationMC TechniqueInformation Obtained
Cation Ordering Monte Carlo Simulated AnnealingPrediction of preferred atomic sites in complex crystal structures. researchgate.net
Phase Diagram Construction Grand Canonical Monte CarloDetermination of stable phases as a function of temperature and chemical potential.
Defect Distribution Metropolis Monte CarloEquilibrium concentration and spatial arrangement of vacancies and dopants.
Surface Growth and Etching Kinetic Monte CarloSimulation of film morphology during deposition or reaction. nih.gov

First-Principles Investigations of Charge Transfer and Bonding in Cobalt-Molybdenum (1/3)

First-principles calculations provide a detailed quantum mechanical description of the chemical bonding and charge distribution within a material. For the Co-Mo system, these investigations are key to understanding the nature of the Co-Mo bond and how charge is redistributed upon compound formation, which dictates the system's reactivity and electronic behavior.

A central finding in many Co-Mo systems is the significant charge transfer between the constituent elements. mdpi.com In Co-doped MoS2, first-principles calculations show that cobalt atoms donate electrons to the MoS2 lattice. osti.gov This charge transfer can be quantified using methods like Bader charge analysis, which partitions the total charge density among the atoms. aps.org The results often show that cobalt becomes cationic (positively charged) while the surrounding Mo and S/N atoms become anionic (negatively charged).

The nature of the bonding can be visualized through charge density difference plots. These plots reveal where electron density increases (indicating covalent or ionic bond formation) and decreases upon bonding. Studies on Co/MoS2 interfaces show that interface sulfur atoms form covalent bonds with cobalt atoms. researchgate.net This hybridization of Co d and S p orbitals is fundamental to the electronic properties of the interface. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to investigate intramolecular interactions and estimate the stability of complexes by quantifying charge transfer between orbitals. scirp.org

Table 5: Summary of Bonding and Charge Transfer Analysis Techniques

TechniquePurposeKey Findings in Co-Mo Systems
Bader Charge Analysis Quantifies the net charge on each atom. aps.orgConfirms electron transfer from Co to the Mo-based framework.
Charge Density Difference Plots Visualizes the redistribution of electron density upon bond formation.Shows charge accumulation indicative of covalent bonding between Co and S/N atoms. researchgate.net
Natural Bond Orbital (NBO) Analysis Analyzes charge transfer between localized orbitals. scirp.orgReveals significant charge transfer from sulfur to the central metal ions in complexes. scirp.org
Projected Density of States (PDOS) Shows the orbital contributions to the electronic states.Indicates hybridization between Co-d and Mo-d or S/N-p orbitals. researchgate.net

Computational Prediction of Novel Cobalt-Molybdenum (1/3) Phases and Stoichiometries

A frontier in computational materials science is the de novo prediction of new, stable materials with desired properties. For the Co-Mo system, computational techniques can explore the vast landscape of possible crystal structures and compositions to identify previously unknown phases that may be thermodynamically stable and synthesizable.

The primary method for this is the combination of global optimization algorithms, such as evolutionary algorithms (e.g., USPEX), with first-principles energy calculations (DFT). aip.org These algorithms generate a population of candidate crystal structures with varying stoichiometries. The total energy of each structure is calculated using DFT, and the structures with the lowest energy are "bred" and "mutated" to create the next generation. This evolutionary process eventually converges on the most stable structures.

By calculating the formation energy of many different Co-Mo compositions, a convex hull can be constructed. Structures that lie on the convex hull are predicted to be thermodynamically stable against decomposition into other phases. This approach can rediscover known stable phases, confirming the method's accuracy, and more importantly, predict entirely new ones. aip.org This predictive capability is crucial for guiding experimental synthesis efforts toward novel Co-Mo materials with potentially enhanced catalytic, magnetic, or electronic properties. aip.org

Advanced Spectroscopic and Diffraction Techniques for Cobalt Molybdenum 1/3 Characterization

X-ray Diffraction (XRD) and Neutron Diffraction for Crystallographic Analysis of Cobalt-Molybdenum (1/3)

X-ray diffraction (XRD) and neutron diffraction are indispensable tools for elucidating the crystallographic structure of cobalt-molybdenum (1/3) materials. XRD is widely used to identify the crystalline phases present in the catalyst precursors, as well as the final sulfided form. For instance, in the oxide precursor state, XRD patterns can identify phases such as CoMoO₄ and Co₃O₄, depending on the preparation method and calcination temperature. After sulfidation, XRD is crucial for identifying the MoS₂ phase, which forms the primary matrix for the active "Co-Mo-S" phase. The characteristic broad diffraction peaks of the MoS₂ phase in sulfided Co-Mo catalysts indicate its poorly crystalline nature, which is often associated with high catalytic activity.

Neutron diffraction offers a complementary perspective, particularly in distinguishing between cobalt and molybdenum atoms, which have similar X-ray scattering factors. It is also highly sensitive to the location of lighter elements like sulfur. This technique can provide detailed information on the stacking and morphology of MoS₂ layers and the location of cobalt atoms, whether they are intercalated between the MoS₂ layers or located at the edges.

TechniqueInformation ObtainedTypical Findings for Cobalt-Molybdenum (1/3)
X-ray Diffraction (XRD) Crystalline phase identification, crystallite size, lattice parameters.Identification of MoS₂ slabs, Co₉S₈ phases, and precursor oxides like CoMoO₄. Broad peaks suggest nanocrystalline and disordered structures.
Neutron Diffraction Location of light elements (e.g., S), differentiation of Co and Mo atoms.Provides detailed information on the structure of the "Co-Mo-S" phase and the location of cobalt promoter atoms.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Elucidation of Cobalt-Molybdenum (1/3)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the local atomic and electronic structure of cobalt and molybdenum in the Co-Mo (1/3) system. XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state and coordination environment of the absorbing atom. For sulfided Co-Mo catalysts, Mo K-edge XANES can reveal the transformation from Mo(VI) in the oxide precursor to Mo(IV) in the active MoS₂ phase. Co K-edge EXAFS data is instrumental in determining the local structure around the cobalt atoms, confirming their location at the edges of the MoS₂ slabs in the form of the "Co-Mo-S" phase.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst surface. By analyzing the binding energies of the Co 2p and Mo 3d core levels, one can distinguish between different species. For example, in sulfided catalysts, XPS can differentiate between Co in the "Co-Mo-S" phase, Co₉S₈, and unpromoted Co species. Similarly, it can distinguish between Mo(IV) in MoS₂, Mo(V) in oxysulfide species, and Mo(VI) in unsulfided MoO₃.

TechniqueInformation ObtainedTypical Findings for Cobalt-Molybdenum (1/3)
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances.Mo K-edge EXAFS confirms the MoS₂ structure. Co K-edge EXAFS supports the "Co-Mo-S" model with Co at the MoS₂ edge.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, oxidation states of surface species.Identifies Co in the "Co-Mo-S" phase, Co₉S₈, and Mo in MoS₂, MoOₓSᵧ, and MoO₃ states on the catalyst surface.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis of Cobalt-Molybdenum (1/3)

High-resolution TEM (HRTEM) is particularly powerful for imaging the nanostructure of the active sulfided phase. It allows for the direct visualization of the MoS₂ nanoslabs, enabling the measurement of their length and stacking height. These parameters are crucial as the catalytic activity is believed to be associated with the edge sites of the MoS₂ slabs. By analyzing a large number of slabs, a statistical distribution of these structural parameters can be obtained, which can then be correlated with catalytic performance.

TechniqueInformation ObtainedTypical Findings for Cobalt-Molybdenum (1/3)
Scanning Electron Microscopy (SEM) Overall particle morphology, size, and texture.Reveals the macroscopic structure of catalyst supports and the distribution of the active phase.
Transmission Electron Microscopy (TEM) Visualization of MoS₂ nanostructures, slab length, and stacking height.Direct imaging of single or few-layered MoS₂ slabs, providing insights into the dispersion of the active phase.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Cobalt-Molybdenum (1/3) Species

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the different chemical species present in cobalt-molybdenum (1/3) catalysts. In the oxide precursor state, these techniques can identify the characteristic vibrational bands of various cobalt and molybdenum oxides and molybdates. For instance, the Mo=O stretching modes in polymolybdate structures give rise to distinct bands in both Raman and IR spectra.

In the sulfided state, Raman spectroscopy can be used to identify the characteristic E₂g¹ and A₁g modes of crystalline MoS₂. However, in the highly dispersed and poorly crystalline MoS₂ found in active catalysts, these bands can be broad and difficult to detect. IR spectroscopy, often using probe molecules like carbon monoxide (CO) or nitric oxide (NO), is a powerful tool for characterizing the nature of the active sites. The stretching frequency of adsorbed CO or NO can differentiate between Co-promoted and unpromoted MoS₂ edge sites, providing a quantitative measure of the "Co-Mo-S" phase.

TechniqueInformation ObtainedTypical Findings for Cobalt-Molybdenum (1/3)
Raman Spectroscopy Vibrational modes of crystalline phases.Identification of MoS₂ and various oxide precursor phases.
Infrared (IR) Spectroscopy Vibrational modes of surface species, nature of active sites via probe molecules.Adsorption of CO or NO allows for the distinction and quantification of different types of edge sites on the MoS₂ slabs.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Local Environments in Cobalt-Molybdenum (1/3)

Solid-state Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide further insights into the local environments of specific nuclei and paramagnetic species within the cobalt-molybdenum (1/3) material. While less commonly applied than other techniques, they can offer unique information. For example, ⁹⁵Mo NMR could potentially probe the different molybdenum environments, although the quadrupolar nature of the nucleus and the metallic character of MoS₂ can make such measurements challenging.

EPR spectroscopy is sensitive to paramagnetic species, such as Co(II) ions or Mo(V) centers. In Co-Mo catalysts, EPR can be used to study the state of cobalt before and after sulfidation. The EPR signal of Co(II) in the oxide precursor is distinct from that in the sulfided state, allowing for the monitoring of the sulfidation process. Additionally, EPR can detect paramagnetic Mo(V) species, which are often considered to be located at edge or defect sites of the MoS₂ structure and may play a role in the catalytic cycle.

TechniqueInformation ObtainedTypical Findings for Cobalt-Molybdenum (1/3)
Nuclear Magnetic Resonance (NMR) Local chemical environment of specific nuclei.Can provide information on the different Mo species present, though applications can be challenging.
Electron Paramagnetic Resonance (EPR) Detection and characterization of paramagnetic species.Identifies and quantifies paramagnetic Co(II) and Mo(V) species, providing insights into their coordination and role in catalysis.

Atom Probe Tomography (APT) for Three-Dimensional Compositional Mapping of Cobalt-Molybdenum (1/3)

Atom Probe Tomography (APT) is a cutting-edge technique that provides three-dimensional compositional mapping at the atomic scale. For complex materials like cobalt-molybdenum (1/3) catalysts, APT can reveal the precise spatial distribution of Co, Mo, and S atoms within the active nanostructures. This allows for the direct visualization of the "Co-Mo-S" phase and can help to resolve long-standing questions about the exact location and arrangement of the promoter atoms at the MoS₂ edges. APT can provide unparalleled detail on the compositional variations within individual catalyst particles, offering a deeper understanding of the promoter effect.

Mechanistic Investigations of Catalytic Activity of Cobalt Molybdenum 1/3

Reaction Pathways and Intermediates in Cobalt-Molybdenum (1/3) Catalyzed Transformations

Cobalt-molybdenum (Co-Mo) catalysts are pivotal in various industrial chemical transformations. Understanding the reaction pathways and identifying key intermediates is crucial for optimizing their catalytic performance. The specific nature of these pathways and intermediates is highly dependent on the reaction being catalyzed.

In the context of hydrodesulfurization (HDS), a primary application for Co-Mo catalysts, the reaction pathway for removing sulfur from organosulfur compounds like thiophene (B33073) involves several steps. One proposed mechanism involves the cleavage of the C-S bond. For instance, an ansa-molybdenocene dihydride complex has been shown to photochemically cleave the C-S bond of thiophene. columbia.edu The study of selenophene (B38918) derivatives provides further insight into potential reaction intermediates, as their transformations can represent different stages of the thiophene reaction coordinate. columbia.edu

For C-S bond formation reactions, such as the alkylation of thiols with alcohols, a "borrowing hydrogen" mechanism is proposed for nanolayered cobalt-molybdenum sulphide (Co-Mo-S) catalysts. nih.gov This pathway involves the catalyst first dehydrogenating the alcohol to an aldehyde. nih.gov The aldehyde then reacts with the thiol to form a hemithioacetal intermediate, which can subsequently undergo further reactions. nih.govrsc.org An alternative pathway suggests the formation of a thioacetal, which is then hydrogenolyzed. nih.gov The reaction of α,α-bis(phenylthio)toluene with benzyl (B1604629) alcohol to yield the thioether product supports the possibility of desulfurization pathways as well. nih.govrsc.org

In the cyclotrimerization of acetylenes catalyzed by cobalt, parallel reaction pathways have been identified. acs.org These can involve different intermediates and transition states, leading to the formation of various cyclic products. The specific pathway followed can be influenced by the reaction conditions and the nature of the acetylene (B1199291) substrate. acs.org

Active Site Identification and Reconstruction in Cobalt-Molybdenum (1/3) Catalysts

The catalytic activity of cobalt-molybdenum catalysts is intrinsically linked to the structure and composition of their active sites. In sulfided Co-Mo catalysts, the most prominent active phase is known as the "Co-Mo-S" phase. researchgate.net This phase is believed to form through the partial substitution of molybdenum atoms at the edges of MoS₂ slabs by cobalt atoms. researchgate.net

The coordination environment of the cobalt promoter atoms is a key determinant of activity. Studies using advanced characterization techniques like resonant inelastic X-ray scattering (RIXS) and X-ray absorption spectroscopy (XAS) have provided evidence for octahedrally coordinated cobalt sites in CoMo/Al₂O₃ catalysts. acs.org Specifically, at low Co/Mo ratios (Co/Mo < 0.1), cobalt is found to be exclusively in interaction with the MoS₂ phase, forming these active Co-Mo-S sites. acs.org These sites feature cobalt atoms in a centrosymmetric coordination with six sulfur ligands. acs.org

Catalyst surfaces are not static and can undergo reconstruction under reaction conditions. This dynamic transformation is crucial for the generation and stabilization of active sites. rsc.org For instance, in cobalt-containing catalysts for the oxygen evolution reaction (OER), surface reconstruction often leads to the formation of cobalt oxyhydroxide (CoOOH), which is considered the active species. rsc.orgusq.edu.au Molybdenum has been shown to promote this surface reconstruction in polymorphic cobalt catalysts, stabilizing a metastable hexagonal close-packed (hcp) metallic cobalt phase. rsc.orgusq.edu.au This phase facilitates the generation of durable active sites for OER. rsc.org The transformation of Co₃Mo₃N to Co₆Mo₆N under reducing conditions is another example of phase reconstruction that influences catalytic behavior. acs.org

Role of Support Materials and Synergistic Effects in Cobalt-Molybdenum (1/3) Catalysis

For instance, in CoMo/SAPO-11-Al₂O₃ catalysts, the acidity of the support affects the structure of the active CoMoS slabs. researchgate.net A decrease in strong acid sites on the support surface can lead to a reduced dispersion of Mo species, resulting in longer and more stacked CoMoS slabs and consequently lower HDS and hydrodenitrogenation (HDN) activities. researchgate.net Conversely, the addition of chelating agents like citric acid during catalyst preparation can improve the dispersion of Mo species, leading to shorter and more highly stacked CoMoS slabs and enhanced HDS and HDN activities. researchgate.net

Activated carbon is another support material used for Co-Mo catalysts, particularly in applications like mixed alcohol synthesis from syngas. researchgate.netcardiff.ac.uk The use of activated carbon can facilitate the reduction of cobalt species. cardiff.ac.uk The synergistic effect between cobalt and molybdenum is crucial for the catalytic activity. In Co-Mo-S catalysts, cobalt is believed to promote the activity of the MoS₂ phase. researchgate.net This synergy is optimized at a specific Co/Mo atomic ratio, which for alcohol synthesis on a carbon support is around 0.5. researchgate.net Similarly, in ethane-CO₂ catalysis, CoMoOₓ moieties exhibit synergistic catalytic roles, where both Co and Mo contribute to the activation of the reactants. acs.org

Kinetics and Thermodynamics of Heterogeneous Reactions on Cobalt-Molybdenum (1/3) Surfaces

The kinetics and thermodynamics of reactions on Co-Mo catalyst surfaces are complex and depend on the specific reaction, operating conditions, and catalyst formulation. In ammonia (B1221849) synthesis, for example, the reaction rate over Co₃Mo₃N catalysts increases with pressure. researchgate.net The apparent activation energies for this reaction over various cobalt molybdenum nitride catalysts are in the range of 11-14 kcal mol⁻¹. researchgate.net The rate of ammonia synthesis on Co₃Mo₃N is, however, more strongly inhibited by the product, ammonia, compared to traditional iron catalysts. researchgate.net This inhibition can be mitigated by the addition of alkali promoters. researchgate.net

For the hydrodesulfurization (HDS) of thiophene, the activity of CoMo/Al₂O₃ catalysts shows a linear correlation with the cobalt content at low Co/Mo ratios, indicating that the Co-Mo-S phase is most effectively formed under these conditions. acs.org The addition of chelating agents can increase the number of Co-Mo-S sites without significantly altering their intrinsic activity. acs.org

The thermodynamics of heterogeneous reactions can be described using a quasi-equilibrium approach, which minimizes the need for detailed kinetic models. nasa.gov This approach is applicable to various processes, including catalytic reactions on solid surfaces. nasa.gov In the context of ammonia synthesis, microkinetic models are used to simulate reaction kinetics, taking into account the energies of surface intermediates and transition states on different active sites. osti.gov These models reveal that factors like surface strain can significantly influence the catalytic turnover frequency. osti.gov

Catalytic Applications of Cobalt-Molybdenum (1/3) in Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN)

Cobalt-molybdenum catalysts are extensively used in petroleum refining for the removal of sulfur (hydrodesulfurization, HDS) and nitrogen (hydrodenitrogenation, HDN) from crude oil feedstocks. columbia.edu These processes are crucial for producing clean fuels and preventing the poisoning of downstream catalysts. columbia.edu The most common HDS catalyst is a cobalt-promoted molybdenum catalyst (Co-Mo), typically consisting of MoS₂ and Co₉S₈ supported on Al₂O₃. columbia.edu

The effectiveness of Co-Mo catalysts in HDS and HDN is attributed to the synergistic interaction between cobalt and molybdenum, which forms the highly active "Co-Mo-S" phase. researchgate.net While molybdenum is the essential transition metal component, cobalt acts as a promoter, enhancing the catalytic activity. columbia.edu For nitrogen removal, catalysts composed of nickel-cobalt-molybdenum or nickel-molybdenum (B8610338) on alumina (B75360) supports are often more effective. d-nb.info

The performance of Co-Mo catalysts in HDS and HDN can be tailored by modifying the support material and the catalyst preparation method. researchgate.net For instance, the use of supports with optimized acidity and the addition of chelating agents can improve the dispersion of the active metals and enhance catalytic activity. researchgate.net Transition metal nitrides, including cobalt-molybdenum nitrides, have also shown high activity for HDN, comparable to conventional sulfided Ni-Mo and Co-Mo catalysts. acs.org

FeedstockTarget ReactionCatalystSupportKey FindingsReference
Crude PetroleumHDS/HDNCo-MoAl₂O₃Co promotes the activity of MoS₂. columbia.edu
ThiopheneHDSCoMoAl₂O₃Activity correlates with Co-Mo-S phase formation. acs.org
AcridineHDNCoMoSAPO-11-Al₂O₃Support acidity affects active slab structure and activity. researchgate.net
Crude FeedstocksHDNNi-Co-MoAluminaMore effective for nitrogen removal than Co-Mo. d-nb.info

Cobalt-Molybdenum (1/3) for CO₂ Conversion and Hydrogenation Reactions

Cobalt-molybdenum catalysts are also being explored for their potential in CO₂ conversion and hydrogenation reactions. In the context of higher alcohol synthesis from syngas (a mixture of CO and H₂), potassium-promoted cobalt-molybdenum sulfide (B99878) catalysts have shown to be effective. researchgate.net The addition of cobalt to MoS₂ catalysts promotes carbon chain growth, leading to higher selectivity towards alcohols, particularly ethanol (B145695) and higher alcohols. researchgate.net

In the catalytic coupling of ethane (B1197151) and CO₂, CoMoOₓ moieties have demonstrated synergistic roles. acs.org The reaction proceeds through multiple interconnected catalytic cycles, including the activation of both ethane and CO₂. acs.org The reverse water-gas shift (RWGS) reaction is a key part of this process, where CO₂ activation generates reactive oxygen species necessary for the C-H bond activation in ethane. acs.org The cobalt cation acts as a Lewis acid, and in conjunction with a vicinal oxygen vacancy, activates CO₂. acs.org

Cobalt-molybdenum nitride (Co₃Mo₃N) has been investigated for its ability to facilitate nitrogen transfer reactions, which involves the activation of nitrogen. acs.org While not directly CO₂ conversion, this highlights the potential of these materials in activating small, stable molecules. The hydrogenation of quinoline (B57606) and related N-heterocyclic compounds has been demonstrated using molybdenum complexes, indicating the potential of molybdenum-based catalysts in hydrogenation reactions. columbia.edu

Electrochemical Catalysis and Water Splitting using Cobalt-Molybdenum (1/3) Systems

Cobalt-molybdenum based materials have emerged as promising electrocatalysts for various energy conversion reactions, including water splitting. Water splitting consists of two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Molybdenum-promoted polymorphic cobalt has also been investigated as an OER catalyst. usq.edu.au Molybdenum substitution stabilizes the metastable hcp metallic cobalt phase, which promotes surface reconstruction to form the active cobalt oxyhydroxide (CoOOH) species. rsc.orgusq.edu.au This leads to improved OER performance with a low onset overpotential. usq.edu.au

Cobalt molybdenum telluride (CoMoTe) has been studied as a trifunctional electrocatalyst for HER, OER, and the oxygen reduction reaction (ORR) in alkaline seawater. mdpi.com The material, with a Co:Mo:Te atomic ratio close to 1:1:3, demonstrated superior activity and stability for both OER and HER in a high-salt environment. mdpi.com

ReactionElectrocatalystElectrolytePerformance MetricValueReference
OERCoMoP1.0 M KOHOverpotential @ 10 mA cm⁻²273 mV nih.gov
HERCoMoP1.0 M KOHOverpotential @ 10 mA cm⁻²89 mV nih.gov
OERMo-promoted polymorphic CoAlkalineOnset overpotential210 mV usq.edu.au
OERCoMoTeAlkaline Seawater-High activity and stability mdpi.com
HERCoMoTeAlkaline Seawater-High activity and stability mdpi.com

Photoelectrocatalysis and Photocatalysis with Cobalt-Molybdenum (1/3) Composites

The synergistic interplay between cobalt and molybdenum in composite materials has led to the development of highly active systems for photoelectrocatalysis and photocatalysis. These composites, particularly those with a cobalt-to-molybdenum ratio that can be inferred as 1:3, exhibit enhanced performance in critical reactions such as solar-driven water splitting and the degradation of organic pollutants. The enhanced activity is primarily attributed to efficient charge separation and transfer mechanisms, often involving the formation of heterojunctions.

In the realm of photoelectrocatalysis, cobalt-molybdenum composites have demonstrated significant promise, especially in water splitting applications. For instance, amorphous cobalt molybdenum sulfide (a-CoMoSₓ) has been successfully utilized as a catalyst on silicon photocathodes for solar hydrogen generation. acs.org Mechanistic investigations reveal that under illumination, the bimetallic sulfide catalyst is highly efficient at extracting electrons from the silicon and subsequently reducing protons to produce hydrogen. acs.org This process highlights the crucial role of the Co-Mo composite in facilitating charge transfer from the light-absorbing semiconductor to the reactants.

Similarly, composites of molybdenum oxysulfide and cobalt phosphate (B84403) (MoOₓSᵧ-CoPi) have been engineered as effective photocatalysts for solar-driven water splitting. nih.gov These materials, synthesized via a facile hydrothermal route, exhibit significantly enhanced photocurrent densities—seven to eight times higher than their individual components. nih.gov The proposed charge transfer mechanism involves the suppression of electron-hole recombination within the composite, leading to improved oxygen evolution at the catalyst surface. nih.gov The band gap energy of such a composite has been measured at 2.44 eV, enabling absorption of visible light. nih.gov

Cobalt-molybdenum based metal-organic frameworks (CoMo-MOFs) have also emerged as versatile platforms for photocatalysis. When integrated with other materials like boron-doped graphitic carbon nitride (BGCN), these MOFs form efficient Type-II heterojunctions. researchgate.net This architecture promotes effective charge separation and a ligand-to-metal charge transfer (LMCT) effect, resulting in remarkable photo-degradation performance of hazardous dyes like Rhodamine-B. researchgate.net The band gap of the CoMo-MOF@BGCN composite was reported to decrease to 2.41 eV from 2.62 eV, enhancing visible light absorption and achieving a degradation outcome of 99.32%. researchgate.net The primary reactive species in this degradation pathway was identified as the superoxide (B77818) radical anion (•O₂⁻). researchgate.net

Furthermore, the formation of Z-scheme and S-scheme heterojunctions in cobalt-molybdenum oxide and sulfide systems is a key strategy to boost photocatalytic efficiency. In a Mo(S,O)/Co(O,S) Z-scheme heterojunction, the energy band structures of the two semiconductor phases are tuned by doping with sulfur and oxygen. Current time information in Provincia di Como, IT. This tailored electronic structure enhances the separation of photogenerated charge carriers, leading to improved hydrogen production and pollutant reduction capabilities. One such optimized catalyst, MoCoOS-2, demonstrated a hydrogen evolution rate of 153.4 μmol h⁻¹. Current time information in Provincia di Como, IT.

The table below summarizes key performance data for various cobalt-molybdenum composite photocatalysts.

Catalyst SystemApplicationKey Performance MetricLight SourceReference
Si/a-CoMoSₓHydrogen EvolutionPhotocurrent density of 17.5 mA cm⁻² at 0 V vs RHESimulated AM 1.5 solar acs.org
MoOₓSᵧ-CoPiWater Splitting7-8 fold higher photocurrent density than components1 SUN (100mWcm⁻²) nih.gov
CoMo-MOF@BGCNRhodamine-B Degradation99.32% degradationVisible Light researchgate.net
MoCoOS-2 (Z-scheme)Hydrogen Evolution153.4 μmol h⁻¹Not Specified Current time information in Provincia di Como, IT.

The mechanistic understanding of these cobalt-molybdenum composites in photoelectrocatalysis and photocatalysis underscores the importance of designing sophisticated heterostructures. By carefully controlling the composition, morphology, and electronic band structure, it is possible to create highly efficient photocatalytic systems for various energy and environmental applications. The synergistic effects between cobalt and molybdenum play a pivotal role in enhancing charge separation, extending light absorption, and providing active sites for catalytic reactions.

Advanced Applications of Cobalt Molybdenum 1/3 in Energy Systems Research

Cobalt-Molybdenum (1/3) as Electrode Materials for Rechargeable Batteries

In the realm of rechargeable batteries, the designation "Cobalt-Molybdenum (1/3)" is most prominently associated with the layered ternary oxide cathode material, Lithium Nickel Manganese Cobalt Oxide (LiNi1/3Mn1/3Co1/3O2), often abbreviated as NMC-111 or NMC-333. In this compound, cobalt constitutes one-third of the transition metal content, playing a crucial role in the material's electrochemical performance.

NMC-111 is a well-established cathode material for lithium-ion batteries, valued for its balanced combination of specific capacity, cycling stability, and thermal stability. researchgate.net The nickel content contributes to the high specific energy, while manganese provides structural stability, and cobalt enhances the electronic conductivity and rate capability. researchgate.netmdpi.com The synthesis of NMC-111 is typically achieved through methods like co-precipitation followed by calcination with a lithium source. Current time information in Phelps County, US.researchgate.net

Research has focused on optimizing the electrochemical properties of NMC-111 through various strategies, including doping and surface coatings. For instance, doping with magnesium has been shown to improve the discharge capacity and cyclic stability. tandfonline.com Surface modification with materials like CuO can further enhance the electrode reaction reversibility and electronic conductivity. tandfonline.com Similarly, a LiF coating has been demonstrated to protect the material from side reactions with the electrolyte, leading to improved interfacial stability and enhanced cycling performance, especially at high cut-off voltages. researchgate.net

The electrochemical performance of NMC-111 is influenced by its physical characteristics, such as particle size and morphology, which are in turn affected by the synthesis conditions. sigmaaldrich.com Hierarchically structured NMC-111 materials, consisting of microparticles built from nanoparticle subunits, have shown higher specific capacities during long-term cycling compared to conventional nonporous bulk materials. mdpi.com

MaterialInitial Discharge Capacity (mAh/g)C-rateVoltage Window (V)Capacity RetentionReference
Pristine NMC-111158.50.2C2.5-4.3- tandfonline.com
Mg-doped NMC-111 (x=0.03)158.50.2C2.5-4.3- tandfonline.com
Pristine NMC-111~1500.1C2.5-4.585% after 50 cycles attelements.com
Al-doped NMC-1111600.1C2.5-4.5Improved vs. pristine attelements.com
Mg-doped NMC-111~1500.1C2.5-4.5Improved vs. pristine attelements.com
Pristine NMC-111176.70.2C-65.9% after 100 cycles researchgate.net
1% LiF-coated NMC-111Slightly > 176.70.2C-83.4% after 100 cycles researchgate.net

Supercapacitors and Pseudocapacitors Utilizing Cobalt-Molybdenum (1/3) Architectures

While a specific cobalt-molybdenum compound with a 1:3 stoichiometric ratio is not prominently reported for supercapacitor applications, various cobalt and molybdenum-based architectures exhibit excellent pseudocapacitive behavior. These materials store charge through fast and reversible Faradaic reactions at the electrode-electrolyte interface, offering higher energy densities than traditional electric double-layer capacitors.

Cobalt-molybdenum oxides, such as CoMoO4, have been investigated as electrode materials. When hybridized with reduced graphene oxide (rGO), CoMoO4 nanosheets have shown a specific capacitance of approximately 450 F/g at a scan rate of 2 mV/s and excellent cycling stability, retaining about 98% of the initial capacitance after 1500 cycles. Current time information in Phelps County, US. Mixed metal oxides incorporating nickel, cobalt, and molybdenum (NCMO) have also demonstrated high specific capacitance, with values reaching 1366 F/g at a current density of 2 A/g and good cycling stability. researchgate.netazonano.com

Cobalt-molybdenum sulfides and phosphides represent another class of promising pseudocapacitive materials. A MoS2/CoS2 binary composite has exhibited a specific capacitance of 549 F/g at 2 mV/s. wikipedia.org Hierarchical cobalt-molybdenum phosphide (CoMoP) double-shelled hollow nanoboxes have demonstrated a superior specific capacity of 1204 F/g at 1 A/g with remarkable cycle stability of 87% after 20,000 cycles. tandfonline.com The unique nanostructures of these materials provide a large surface area and facilitate efficient ion and electron transport, which are crucial for high-performance supercapacitors.

MaterialSpecific Capacitance/CapacityCurrent Density/Scan RateCycling StabilityReference
rGO/CoMoO4~450 F/g2 mV/s~98% after 1500 cycles Current time information in Phelps County, US.
NCMO nanosheets1366 F/g2 A/g89.75% after 5000 cycles researchgate.netazonano.com
MoS2/CoS2549 F/g2 mV/s91.6% after 10,000 cycles wikipedia.org
CoMoP-DSHNBs1204 F/g1 A/g87% after 20,000 cycles tandfonline.com
CoSe2/MoSe2-3-1211.97 mAh/g1 A/g94.2% after 2000 cycles illinois.edu

Fuel Cell Electrocatalysts Based on Cobalt-Molybdenum (1/3) Compounds

In the field of fuel cells, cobalt-molybdenum based materials have emerged as promising non-precious metal electrocatalysts for both the oxygen reduction reaction (ORR) at the cathode and the methanol oxidation reaction (MOR) at the anode of direct methanol fuel cells (DMFCs). While a specific compound with a 1:3 cobalt-to-molybdenum ratio is not extensively documented, various Co-Mo compositions have demonstrated significant catalytic activity.

For the ORR, which is crucial for the efficiency of fuel cells, materials like porous Co3Mo3N have shown outstanding activity and durability in alkaline solutions, comparable to the commercial Pt/C catalyst. Current time information in Phelps County, US. The high ORR performance of Co3Mo3N is attributed to the availability of both Co and Mo d-states. Current time information in Phelps County, US. Another study on Mn-doped Co3(Mo0.9Mn0.1)3C reported remarkable bifunctional activity for both ORR and the oxygen evolution reaction (OER). researchgate.net

In the context of DMFCs, the development of anode catalysts that are efficient for MOR and tolerant to CO poisoning is a major research focus. While platinum-based catalysts are standard, their high cost and susceptibility to poisoning have driven the search for alternatives. Palladium-based catalysts, including Pd-Co alloys, have been investigated for MOR, with studies showing that the addition of a second metal can enhance catalytic activity.

CatalystReactionKey Performance MetricReference
Porous Co3Mo3NORRComparable to commercial Pt/C Current time information in Phelps County, US.
Mn-doped Co3(Mo0.9Mn0.1)3CORR/OERRemarkable bifunctional activity researchgate.net
Co-Mo-O@C/NFHEROptimal activity with Co:Mo ratio of 1:3.5 azonano.com

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Catalysts of Cobalt-Molybdenum (1/3)

Cobalt-molybdenum based materials are highly promising electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. The development of efficient and durable non-precious metal catalysts for these reactions is critical for the large-scale production of green hydrogen. While a specific 1:3 Co:Mo compound is not a common focus, various compositions of cobalt and molybdenum in the form of oxides, sulfides, and phosphides have demonstrated excellent catalytic performance.

A carbon-coated cobalt-molybdenum oxide with a nominal Co:Mo molar ratio of 1:3.5 has shown optimal HER activity. wikipedia.org Cobalt-molybdenum phosphides have been extensively studied as bifunctional catalysts. For example, CoP integrated with molybdenum carbide (Mo2CTx) exhibited good HER activity with an overpotential of 78 mV at 10 mA cm-2 and OER performance with an overpotential of 260 mV at 10 mA cm-2. Current time information in Phelps County, US. Ultrathin CoMoP nanosheets have also shown outstanding bifunctional activity with overpotentials of 89 mV for HER and 273 mV for OER at 10 mA cm-2. azonano.com The synergistic effects between cobalt and molybdenum, combined with unique nanostructures, are believed to be responsible for the enhanced catalytic activity.

CatalystReactionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
CoP/Mo2CTxHER78- Current time information in Phelps County, US.
CoP/Mo2CTxOER260- Current time information in Phelps County, US.
CoMoP nanosheetsHER8969.7 azonano.com
CoMoP nanosheetsOER27354.9 azonano.com
Co-Mo-O@C/NF (1:3.5 ratio)HER20- wikipedia.org
Co0.5Mo0.5PHER165- researchgate.net

Thermoelectric Materials Incorporating Cobalt-Molybdenum (1/3) Phases

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity.

Specific research on cobalt-molybdenum compounds with a 1:3 ratio for thermoelectric applications is limited. However, the constituent elements and related alloys have been studied. Cobalt-based alloys are known for their high-temperature strength, and their thermal conductivity decreases with increasing temperature for dilute alloys. researchgate.net Molybdenum is a refractory metal with good thermal conductivity. qedfusion.org

Some studies have explored the thermoelectric properties of more complex cobalt and molybdenum-containing compounds. For instance, first-principles calculations on the half-Heusler alloy CoMoIn have been performed to investigate its electrical and thermal transport properties, suggesting its potential for thermoelectric applications upon p-type doping. aps.org The thermal conductivity of undoped CoMoIn is significantly lower than that of some other cobalt-based half-Heusler compounds at room temperature, which is a desirable characteristic for a good thermoelectric material. aps.org Further research is needed to explore the thermoelectric potential of binary cobalt-molybdenum alloys and to investigate specific compositions like the 1:3 ratio.

Environmental and Sustainability Considerations in Cobalt Molybdenum 1/3 Research

Sustainable Synthesis Routes for Cobalt-Molybdenum (1/3) Materials

Traditional methods for synthesizing cobalt-molybdenum materials often involve high temperatures, harsh chemicals, and energy-intensive processes. To mitigate these environmental concerns, researchers are exploring more sustainable "green" synthesis routes.

One promising approach is the use of biological templates and reagents. For instance, a synergistic method has been developed to create spherical CoMoO4 electrode materials using an inorganic-organic template through a hydrothermal route. rsc.org In this process, the precursor solution reacts with organic compounds extracted from E. cognata leaves, which act as reducing and stabilizing agents to tailor the material's surface chemistry and morphology. rsc.orgnih.gov This bio-inspired approach avoids the need for harsh chemicals and can be carried out under milder conditions. nih.gov Similarly, extracts from Citrus Sinensis (sweet orange) leaves, which contain flavonoids and other phytochemicals, have been used for the green synthesis of molybdenum oxide nanoparticles. These biomolecules serve as reducing and capping agents, offering a more environmentally friendly alternative to conventional chemical methods. nih.govarxiv.org

Hydrothermal and solvothermal synthesis are other popular methods that are considered more eco-friendly than traditional high-temperature solid-state reactions. researchgate.net For example, flower-like cobalt-molybdenum mixed-oxide microspheres have been successfully synthesized via a hydrothermal process followed by a calcination step. mdpi.com This method allows for the creation of materials with hierarchical architecture and large surface areas, which are beneficial for catalytic applications. mdpi.com Another eco-friendly approach involves the synthesis of cobalt molybdenum hydroxide (B78521) 3D nanostructures on a carbon fabric, coupled with activated carbon derived from cherry flower waste, to create sustainable energy storage units. acs.org

These green synthesis strategies offer several advantages, including reduced energy consumption, the use of renewable and non-toxic materials, and the minimization of hazardous waste generation, aligning with the principles of green chemistry. nih.gov

Lifecycle Assessment Methodologies for Cobalt-Molybdenum (1/3) Production and Application

Lifecycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

One study highlighted that in the recycling process of a Mo/Co/γ-Al2O3 catalyst, soda ash roasting contributes significantly to global warming (47%), photochemical ozone creation (28%), and ozone depletion (20%). acs.org Molybdenum recovery is a large contributor to global warming (26%) and fossil fuel consumption (33%), primarily due to the use of ammonia (B1221849) and hydrochloric acid. acs.org

The findings from these LCAs are crucial for optimizing processes to reduce their environmental footprint. For instance, the results indicate that recycling cobalt-molybdenum catalysts can lead to a significant reduction in environmental impacts—by more than 50% across several impact categories—compared to the primary production of these metals. aalto.firesearchgate.net Specifically, the global warming potential (GWP) for recovering cobalt sulfate (B86663) from a spent catalyst was found to be 1.7 kg CO2-eq./kg, compared to 4 kg CO2-eq./kg for primary production. aalto.fi

Table 1: Contribution of Different Stages to Environmental Impacts in Mo/Co/γ-Al2O3 Catalyst Recycling

Process StepKey Contributing Chemicals/UtilitiesMajor Environmental Impact Categories
Soda Ash RoastingEnergy ConsumptionGlobal Warming, Photochemical Ozone Creation, Ozone Depletion
Molybdenum RecoveryAmmonia, Hydrochloric AcidGlobal Warming, Fossil Fuel Consumption, Eutrophication
Acid LeachingSulfuric AcidFossil Fuel Consumption, Acidification

This table is based on data from a lifecycle impact assessment of catalyst recycling. acs.org

Recovery and Recycling Strategies for Cobalt-Molybdenum (1/3) Containing Materials

The recovery of valuable metals like cobalt and molybdenum from spent catalysts is not only economically beneficial but also crucial for environmental sustainability, as it reduces the need for virgin mining and minimizes industrial waste. researchgate.netgoogle.com Spent hydroprocessing catalysts are considered a significant secondary source of these valuable metals. researchgate.netgoogle.com The two primary recycling routes are hydrometallurgy and pyrometallurgy.

Hydrometallurgical Processes

Hydrometallurgy involves using aqueous solutions to leach and separate metals. sktes.com This method is often preferred for its lower energy consumption and higher recovery rates for certain metals compared to pyrometallurgy. sktes.comatomfair.combusinesschemistry.org Various leaching agents have been investigated for their effectiveness in recovering cobalt and molybdenum.

Acid Leaching : A mixture of sulfuric and nitric acids has been shown to achieve a recovery efficiency of up to 96% for both cobalt and molybdenum from spent hydrogenation and desulfurization catalysts. researchgate.net The efficiency of this process is influenced by factors such as acid concentration, temperature, and the particle size of the spent catalyst. researchgate.net

Alkaline Leaching : Treating spent catalysts with a hot caustic alkali solution can solubilize most of the molybdenum and vanadium. google.com

Bio-based Leaching : Research has explored the use of organic acids, such as citric acid, as a more environmentally friendly leaching agent. researchgate.net Studies have shown that increasing the concentration of citric acid and the temperature can enhance the recovery of cobalt and molybdenum, although the recovery rates may be lower than with strong mineral acids. researchgate.net

Solvent extraction is a common subsequent step in hydrometallurgy to selectively separate and purify the leached metals. tandfonline.com

Pyrometallurgical Processes

Pyrometallurgy utilizes high temperatures to extract and purify metals. sktes.com A common pyrometallurgical step is roasting the spent catalyst, often with the addition of salts like sodium carbonate, to convert the metal compounds into forms that are more easily leached in a subsequent hydrometallurgical step. scirp.orggoogle.com While pyrometallurgy can handle large volumes and is effective for recovering metals like cobalt and nickel, it is energy-intensive and can lead to the loss of other valuable metals like lithium in the slag. atomfair.combusinesschemistry.orgresearchsquare.com

Table 2: Comparison of Recycling Methods for Cobalt-Molybdenum Materials

MethodDescriptionAdvantagesDisadvantages
Hydrometallurgy Uses aqueous solutions (acids, bases) for leaching and separation. sktes.comLower energy consumption, higher selectivity, adaptable to various materials. atomfair.combusinesschemistry.orgCan generate large volumes of wastewater, use of corrosive chemicals. atomfair.com
Pyrometallurgy Uses high temperatures (smelting, roasting) for metal extraction. sktes.comHigh throughput, effective for Co and Ni recovery. atomfair.comHigh energy consumption, potential for air pollution, loss of some metals in slag. businesschemistry.org

Environmental Remediation Applications of Cobalt-Molybdenum (1/3)

Cobalt-molybdenum materials are not only a subject of sustainability concerns but are also being investigated for their potential to address environmental problems. Their catalytic properties make them suitable for the degradation of organic pollutants in water and wastewater.

Bimetallic Co-Mo single-atom catalysts have shown excellent performance in activating peroxymonosulfate (B1194676) (PMS) for the degradation of organic pollutants with high ionization potential. nih.gov The synergy between molybdenum and cobalt sites in these catalysts plays a crucial role. nih.gov Density Functional Theory (DFT) calculations have revealed that the molybdenum sites can facilitate the transfer of electrons from the organic pollutants to the cobalt sites, which significantly enhances the degradation rate. nih.gov For instance, a bimetallic Co-Mo catalyst demonstrated a 19.4-fold increase in the degradation rate of phenol (B47542) compared to a system with only cobalt chloride and PMS. nih.gov These catalysts have also shown long-term stability and effectiveness even under extreme pH conditions. nih.gov

Cobalt molybdate (B1676688) (CoMoO4) has also been utilized to activate peracetic acid (PAA) for water purification. nih.gov This system has been effective in removing contaminants like sulfamethoxazole (B1682508) (SMX) and has shown the potential to reduce the biological toxicity of the water after treatment. nih.gov The selective nature of the reactive species generated in this system gives it an excellent capacity to resist interference from other substances in the water, making it suitable for practical applications in treating actual water samples. nih.gov

Furthermore, cobalt-doped materials are being explored as efficient heterogeneous catalysts for activating PMS to degrade a variety of persistent organic pollutants in wastewater. rsc.org Supported cobalt catalysts have also been used with bicarbonate-activated hydrogen peroxide to degrade dyes and phenols at ambient temperatures, offering a novel approach to wastewater treatment. nih.gov

Future Directions and Grand Challenges in Cobalt Molybdenum 1/3 Research

Integration of Machine Learning and Artificial Intelligence in Cobalt-Molybdenum (1/3) Materials Discovery

Table 1: Impact of AI/ML on Cobalt-Molybdenum (1/3) Materials Discovery

AI/ML Technique Application in Co-Mo (1/3) Research Potential Outcome
Predictive Modeling Screening of large compositional and structural spaces for desired properties. Accelerated identification of high-performance Co-Mo (1/3) materials.
Active Learning Intelligent selection of experiments to maximize information gain and model accuracy. More efficient and targeted experimental campaigns.
Generative Models Proposing novel and stable Co-Mo (1/3) crystal structures with user-defined constraints. Discovery of previously unknown materials with unique functionalities.

Rational Design Principles for Next-Generation Cobalt-Molybdenum (1/3) Functional Materials

Moving beyond serendipitous discovery, the rational design of functional materials involves a deep understanding of structure-property relationships to create materials with predetermined characteristics. For Cobalt-Molybdenum (1/3) compounds, this entails the precise control of their electronic structure, surface adsorption energies, and catalytic activity through targeted modifications. nih.govresearchgate.net

A key principle in the rational design of Cobalt-Molybdenum (1/3) materials, particularly for catalytic applications, is the modulation of the electronic structure through doping. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have demonstrated that doping with other elements can effectively alter the surface adsorption energies of reactants and intermediates, leading to improved reaction kinetics. nih.govresearchgate.net This computational approach allows for the in-silico screening of various dopants to identify those that will most effectively enhance the desired catalytic activity.

The concept of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered structures, offers another powerful avenue for the rational design of Cobalt-Molybdenum (1/3) based materials. rsc.org This bottom-up approach enables the synthesis of materials with precisely controlled pore sizes and functionalities. rsc.org By selecting appropriate organic linkers and metal nodes, it is possible to construct porous frameworks incorporating Cobalt-Molybdenum (1/3) moieties, opening up applications in areas such as gas storage, separation, and catalysis. rsc.org

Furthermore, the design of bimetallic systems, where Cobalt-Molybdenum (1/3) is combined with other transition metals, can lead to synergistic effects that enhance performance. kfupm.edu.sa The interaction between the different metallic components can create unique active sites with electronic properties that are superior to those of the individual metals. kfupm.edu.sa

In-Operando Multimodal Characterization for Real-Time Understanding of Cobalt-Molybdenum (1/3) Systems

To truly understand and optimize the performance of Cobalt-Molybdenum (1/3) materials, it is crucial to study them under actual operating conditions. In-operando characterization techniques provide a real-time window into the structural and chemical evolution of these materials as they function. e-impress.eubnl.gov This is particularly important for catalytic systems, where the active sites are often dynamic and only form under specific reaction environments. e-impress.eu

A multimodal approach, combining several complementary in-operando techniques, offers a more comprehensive understanding of the system. e-impress.eubnl.gov For example, the simultaneous use of X-ray diffraction (XRD) for structural information, X-ray absorption spectroscopy (XAS) to probe the local atomic and electronic structure, and Raman spectroscopy to identify vibrational modes can provide a holistic picture of the catalyst at work. e-impress.eu

Synchrotron-based techniques are particularly powerful for in-operando studies due to their high brilliance and ability to penetrate complex sample environments. e-impress.eubnl.gov Near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) can provide insights into the surface chemistry of Cobalt-Molybdenum (1/3) catalysts during a reaction, revealing the nature of adsorbed species and the oxidation states of the constituent elements.

Table 2: In-Operando Techniques for Characterizing Cobalt-Molybdenum (1/3) Systems

Technique Information Obtained Relevance to Co-Mo (1/3) Research
X-ray Diffraction (XRD) Crystalline phase and structural changes. Monitoring phase transformations and stability under reaction conditions.
X-ray Absorption Spectroscopy (XAS) Local atomic environment and electronic structure. Determining the coordination and oxidation states of Co and Mo.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states. Understanding surface reactions and the nature of active sites.
Raman Spectroscopy Vibrational modes of molecules and crystal lattice. Identifying intermediate species and changes in the material's structure.

Addressing Scale-Up Challenges for Industrial Applications of Cobalt-Molybdenum (1/3) Technologies

While promising results are often achieved at the laboratory scale, the transition to industrial-scale production and application presents significant challenges. For Cobalt-Molybdenum (1/3) technologies, particularly in the realm of catalysis, several hurdles must be overcome to ensure their economic viability and widespread adoption.

One of the primary challenges in scaling up the synthesis of Cobalt-Molybdenum (1/3) catalysts is maintaining the desired material properties, such as high surface area, optimal pore size distribution, and uniform dispersion of active components. e3s-conferences.org The preparation methods used in the lab may not be directly transferable to large-scale production, necessitating the development of robust and reproducible synthesis protocols. scielo.org.mx For instance, the choice of precursors and the method of impregnation onto a support material can significantly impact the final catalyst's performance. scielo.org.mx

Heat management is another critical factor during the scale-up of catalytic processes. hydrogeninforms.com Exothermic reactions can lead to thermal gradients within the reactor, potentially causing catalyst deactivation or undesirable side reactions. The design of the industrial reactor must ensure efficient heat transfer to maintain optimal operating temperatures.

The long-term stability and resistance to deactivation of Cobalt-Molybdenum (1/3) catalysts are also paramount for industrial applications. Fouling of the catalyst surface by coke deposition or poisoning by impurities in the feedstock can lead to a gradual loss of activity. hydrogeninforms.com Strategies to enhance the robustness of the catalyst, such as the addition of promoters or the use of more stable support materials, are crucial.

Furthermore, the cost-effectiveness of the entire process, from raw material sourcing to catalyst regeneration and disposal, must be considered. While cobalt and molybdenum are already mined for other industrial uses, significant increases in demand could lead to price volatility. hydrogeninforms.com The development of efficient recycling and recovery processes for these metals will be essential for the long-term sustainability of Cobalt-Molybdenum (1/3) technologies. hydrogeninforms.com

Cross-Disciplinary Research Synergies for Cobalt-Molybdenum (1/3) Innovation

Innovation in the field of Cobalt-Molybdenum (1/3) research will be greatly accelerated through collaborations that bridge traditional scientific and engineering disciplines. The complexity of designing, synthesizing, characterizing, and implementing these materials necessitates a multifaceted approach that draws on expertise from chemistry, physics, materials science, chemical engineering, and computer science.

The synergy between computational materials science and experimental research is particularly vital. acm.org Theoretical calculations can guide experimental efforts by predicting promising material compositions and synthesis pathways, while experimental data is essential for validating and refining computational models. acm.org This iterative feedback loop between theory and experiment can significantly expedite the discovery and optimization of new Cobalt-Molybdenum (1/3) materials.

Collaborations between academia and industry are also crucial for translating fundamental research into practical applications. comobusinesstimes.com Academic institutions often excel at fundamental research and the development of novel concepts, while industrial partners possess the expertise in process development, scale-up, and commercialization. comobusinesstimes.com Bridging the gap between these two sectors can facilitate the transfer of knowledge and technology, leading to the development of innovative products and processes based on Cobalt-Molybdenum (1/3).

Furthermore, fostering international collaborations can leverage diverse perspectives and resources, leading to more rapid progress. The global challenges that Cobalt-Molybdenum (1/3) materials can help address, such as clean energy production and environmental remediation, require a concerted effort from the international scientific community.

Q & A

Q. Q1. What are the optimal synthesis parameters for preparing cobalt-molybdenum (Co-Mo) precursors supported on activated carbon (AC) using co-precipitation?

Methodological Answer :

  • Use a stoichiometric ratio of Co/(Co + Mo) = 0.25 (12 wt% Co, 20 wt% Mo) with ammonium heptamolybdate and cobalt nitrate hexahydrate precursors.
  • Maintain pH 7 during co-precipitation, followed by 2 hours of stirring at 80°C. Remove solvent via evaporation and dry at 110°C for 12 hours .
  • Key Considerations : Surface area of AC (≥899 m²/g) and pore volume (0.57 cm³/g) directly influence metal dispersion.

Q. Q2. How can carbothermal reduction conditions be optimized to synthesize cobalt-molybdenum carbides (CoMo-C/CA)?

Methodological Answer :

  • Use a vertical electric furnace with H₂ flow (100 mL/min) and a heating rate of 5°C/min to 700°C, held for 1 hour. Passivate with 1% air/N₂ post-cooling .
  • Data Analysis : Monitor phase evolution via XRD; carburization at ≥700°C promotes Mo₂C formation, while lower temperatures yield mixed oxides.

Advanced Research: Catalytic Mechanisms and Performance

Q. Q3. How do reaction conditions (solvent, oxidizer, temperature) influence cobalt-molybdenum catalysts in olefin epoxidation?

Methodological Answer :

  • Use 0.5 mol% oxidizer (e.g., TBHP), 5 mL solvent (e.g., 1,2-dichloroethane), and 0.300 mL n-decane as an internal standard.
  • Analyze via GC-FID (DB-5 column, 30 m length) after 72 hours. Critical Variables : Solvent polarity affects epoxide selectivity; polar solvents (e.g., acetonitrile) favor side reactions .

Q. Q4. What spectroscopic techniques resolve contradictions in Co-Mo carbide phase identification during carburization?

Methodological Answer :

  • Combine XRD with XPS and TEM-EDX to distinguish between surface vs. bulk phases. For example, XRD may indicate MoO₃ residues, while XPS detects surface carbides.
  • Case Study : In CoMo-C/CA, XPS Mo 3d peaks at 228.1 eV (Mo²⁺ in Mo₂C) confirm successful carburization, conflicting with XRD’s amorphous carbon signals .

Experimental Design and Data Validation

Q. Q5. How should researchers design experiments to investigate the role of Co/Mo ratios in hydrodesulfurization (HDS) activity?

Methodological Answer :

  • Prepare catalysts with Co/(Co + Mo) ratios from 0.1 to 0.4. Test HDS activity using dibenzothiophene (DBT) in a fixed-bed reactor (300–400°C, 3–5 MPa H₂).
  • Data Validation : Compare turnover frequencies (TOF) and sulfur removal rates. Higher Co ratios (>0.25) may reduce activity due to Co₉S₈ formation .

Q. Q6. What statistical approaches address discrepancies in catalytic activity data across replicate experiments?

Methodological Answer :

  • Apply ANOVA to assess variance between replicates. For outlier detection, use Grubbs’ test (α = 0.05).
  • Example : In Co-Mo/AC epoxidation studies, replicate GC-FID data showing >10% variance in epoxide yield require recalibration of oxidizer dosing .

Advanced Characterization and Computational Modeling

Q. Q7. How can DFT calculations complement experimental data in understanding Co-Mo carbide active sites?

Methodological Answer :

  • Model Mo-edge sites with Co promoters using VASP or Gaussian. Compare adsorption energies of H₂S (for HDS) or propylene (for hydrogenation).
  • Case Study : DFT shows Co atoms lower the activation energy for S–C bond cleavage in thiophene by 15–20 kJ/mol, aligning with experimental TOF enhancements .

Q. Q8. What advanced characterization techniques resolve structural ambiguities in Co-Mo-supported catalysts?

Methodological Answer :

  • Use HAADF-STEM to map atomic dispersion of Co and Mo on AC. Pair with EXAFS to quantify Co–Mo–S coordination numbers (ideal: Co–Mo ≈ 2–3) .

Data Reporting and Reproducibility

Q. Q9. What minimal data must be reported to ensure reproducibility of Co-Mo catalyst synthesis?

Methodological Answer :

  • Document precursor concentrations, pH, drying/carburization protocols, and support properties (surface area, pore size). For example, "AC: Merck, 899 m²/g, 0.57 cm³/g" .
  • Checklist : Adhere to Beilstein Journal guidelines: Provide XRD/XPS spectra, GC-FID parameters, and catalyst testing conditions in supplementary files .

Q. Q10. How can researchers validate the purity of novel Co-Mo complexes?

Methodological Answer :

  • For new compounds, use elemental analysis (C/H/N), ICP-OES (Co/Mo ratios), and single-crystal XRD. Example: A Co₃Mo₂ complex requires ≤2% deviation from theoretical metal ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.